molecular formula C12H12N2O4 B2576225 4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid CAS No. 1279216-52-2

4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No. B2576225
CAS RN: 1279216-52-2
M. Wt: 248.238
InChI Key: VOWHZRWMDNRXIT-UHFFFAOYSA-N
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Description

4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C12H12N2O4, and its molecular weight is 248.23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results, apart from its molecular formula (C12H12N2O4) and molecular weight (248.23) .

Scientific Research Applications

Photolabile Protecting Groups

  • Application : This compound's derivatives, like brominated hydroxyquinoline, have been used as photolabile protecting groups for carboxylic acids. They show greater photon efficiency than some other esters and are sensitive to multiphoton-induced photolysis, making them suitable for in vivo use. Their solubility and low fluorescence render them useful for caging biological messengers (Fedoryak & Dore, 2002).

Enantioselective Synthesis

  • Application : The compound has been synthesized in both enantiomers through dynamic kinetic resolution, employing CAL-B- or subtilisin Carlsberg-catalysed processes. The high enantiopurity achieved makes it significant for specific applications in organic synthesis (Paál et al., 2008).

Antiproliferative Effects

  • Application : A derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has shown promising antiproliferative effects in hepatocellular carcinoma in rats. Its impact on liver tissue normalization and metabolic alterations signifies its potential in anticancer therapy (Kumar et al., 2017).

Synthesis of Complex Molecules

  • Application : Various methods have been developed for the synthesis of this compound and its derivatives, which are key intermediates in the preparation of complex molecules like benzo[b]naphthyridine-3-carbonitriles. These methods enable the efficient creation of structurally diverse compounds (Wang et al., 2004).

Palladium-Catalyzed Reactions

  • Application : The compound is utilized in palladium-catalyzed decarboxylative [4 + 2]-cycloaddition reactions. This method allows the creation of 3,4-dihydroquinolin-2-ones with good yields and stereoselectivities, important in medicinal chemistry (Jin et al., 2018).

Antibacterial Properties

  • Application : Some derivatives show antibacterial properties. For example, 5-substituted 6,8-difluoroquinolones, including sparfloxacin, were synthesized and showed improved potency compared to other quinolone antibacterial agents (Miyamoto et al., 1990).

properties

IUPAC Name

4-amino-6,7-dimethoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-3-6-8(4-10(9)18-2)14-5-7(11(6)13)12(15)16/h3-5H,1-2H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWHZRWMDNRXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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